molecular formula C9H5BrF4O B2414953 1-[5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone CAS No. 2092468-17-0

1-[5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone

Cat. No.: B2414953
CAS No.: 2092468-17-0
M. Wt: 285.036
InChI Key: KVBYNEMZUUCSQM-UHFFFAOYSA-N
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Description

1-[5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone (CAS 2092468-17-0) is a high-value, multifunctional aromatic ketone designed for advanced pharmaceutical research and development. Its structure incorporates bromo, fluoro, and trifluoromethyl substituents, making it a versatile and electron-deficient building block for synthesizing complex organic molecules, particularly nitrogen-containing heterocycles. This compound serves as a critical precursor in medicinal chemistry for constructing novel bioactive scaffolds. Recent studies highlight the application of similar halogenated acetophenones in developing indole-based compounds, which are a privileged scaffold in drug discovery with demonstrated antiviral activity against targets such as HIV-1 . Furthermore, its reactive carbonyl and halogen sites make it a suitable intermediate for synthesizing 1,3,4-oxadiazole conjugates, which are being actively investigated for their antiproliferative effects against various cancer cell lines by inhibiting specific biological targets like thymidylate synthase . The presence of the trifluoromethyl group is often associated with enhanced metabolic stability and improved binding affinity in drug candidates. This product is For Research Use Only and is strictly not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound using appropriate safety precautions. Molecular Formula: C9H5BrF4O . Molecular Weight: 285.036 g/mol .

Properties

IUPAC Name

1-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O/c1-4(15)6-2-5(10)3-7(8(6)11)9(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBYNEMZUUCSQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Br)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds. This suggests that 1-(5-Bromo-2-Fluoro-3-(TriFluoroMethyl)phenyl)Ethan-1-one may interact with its targets through similar mechanisms.

Biochemical Pathways

Based on its potential use in suzuki–miyaura coupling reactions, it may be involved in pathways related to carbon-carbon bond formation.

Biological Activity

1-[5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone (CAS: 2092468-17-0) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular structure of 1-[5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone can be represented as follows:

  • Molecular Formula : C10H6BrF4O
  • Molar Mass : 305.06 g/mol

The presence of halogen substituents (bromo and fluoro) on the phenyl ring is significant for its biological activity, influencing both solubility and reactivity.

Antibacterial Activity

Recent studies have indicated that compounds with similar structures exhibit notable antibacterial properties. For instance, derivatives with bromine substituents have shown effectiveness against various Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).

Compound MIC (μg/mL) Target Bacteria
1-[5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanoneTBDMRSA
Comparison Compound62.5Gentamicin

The minimum inhibitory concentration (MIC) of related compounds has been reported between 15.625 μM to 125 μM against Staphylococcus species, indicating a promising antibacterial profile for derivatives of this compound .

Antifungal Activity

In addition to antibacterial effects, this compound may also exhibit antifungal properties. Research has shown that halogenated compounds often have enhanced antifungal activity due to their ability to disrupt cellular membranes or inhibit key metabolic pathways.

Fungal Strain MIC (μg/mL) Comparison
Candida albicansTBDFluconazole (62.5)
Aspergillus nigerTBDNystatin (3.9)

The efficacy of similar compounds suggests that 1-[5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone could potentially outperform traditional antifungals in specific contexts .

Anticancer Activity

Preliminary studies indicate that compounds with similar structures can exhibit anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and modulation of signaling pathways associated with cancer progression.

Cancer Cell Line IC50 (μM) Mechanism
HepG2TBDApoptosis induction
MCF-7TBDCell cycle arrest

The structural features of the compound, particularly the trifluoromethyl group, may enhance its interaction with biological targets involved in tumor growth and metastasis .

The biological activity of 1-[5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone is hypothesized to involve several mechanisms:

  • Inhibition of Protein Synthesis : Similar compounds have shown to inhibit bacterial protein synthesis, leading to bactericidal effects.
  • Membrane Disruption : The presence of halogens may enhance membrane permeability in fungi, leading to cell lysis.
  • Apoptosis Induction in Cancer Cells : The compound may activate caspase pathways leading to programmed cell death.

Case Studies

Several case studies have documented the effects of halogenated phenyl derivatives on microbial resistance patterns and cancer cell viability:

  • A study involving a series of brominated phenyl derivatives demonstrated significant antibacterial activity against MRSA strains, suggesting that the bromo substituent plays a crucial role in enhancing efficacy.
  • Another investigation into antifungal activity showed that certain derivatives could effectively inhibit biofilm formation, a critical factor in fungal pathogenicity.

Q & A

(Basic) What are the common synthetic routes for preparing 1-[5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone?

The synthesis typically involves halogenation and functional group introduction. A validated approach includes:

  • Bromination : Reacting a precursor (e.g., 1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanone) with bromine in the presence of Lewis acids like FeBr₃ or AlBr₃ to achieve regioselective bromination at the 5-position .
  • Fluorination/Trifluoromethylation : Fluorine and trifluoromethyl groups are introduced via electrophilic substitution or cross-coupling reactions using reagents like Selectfluor or trifluoromethyl iodide .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity .

(Basic) What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies aromatic protons and substituent effects (e.g., deshielding from Br and CF₃ groups) .
    • ¹³C NMR : Confirms carbonyl (C=O) resonance (~190–210 ppm) and aryl carbon shifts induced by electron-withdrawing groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺]⁺ for C₉H₅BrF₄O) and fragmentation patterns .
  • IR Spectroscopy : Detects C=O stretching (~1680–1720 cm⁻¹) and C-F/Br vibrations .

(Advanced) How can researchers optimize regioselective bromination to minimize by-products?

Regioselectivity challenges arise due to competing halogenation sites. Strategies include:

  • Catalyst Selection : Lewis acids like FeBr₃ favor para-bromination over ortho due to steric and electronic effects .
  • Temperature Control : Lower temperatures (0–25°C) reduce kinetic by-products .
  • Solvent Polarity : Polar aprotic solvents (e.g., DCM) stabilize transition states for selective bromination .
  • Monitoring : Use TLC or in-situ FTIR to track reaction progress and adjust conditions dynamically .

(Advanced) How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing Br, F, and CF₃ groups:

  • Reduce Electron Density : Deactivate the aryl ring, favoring oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .
  • Direct Coupling Sites : Meta-directing CF₃ and para-directing Br/F substituents guide coupling partners to specific positions .
  • Stability Considerations : Strong EWG effects may require optimized bases (e.g., Cs₂CO₃) and ligands (e.g., XPhos) to prevent catalyst poisoning .

(Advanced) What experimental design considerations are critical for bioactivity studies?

  • Solubility Optimization : Use DMSO or aqueous-organic mixtures (e.g., PBS/EtOH) to enhance bioavailability .
  • Dose-Response Assays : Test concentrations (1–100 µM) in cytotoxicity screens (e.g., MTT assay) to identify IC₅₀ values .
  • Control Compounds : Compare with analogs lacking Br or CF₃ to isolate substituent-specific effects (e.g., 1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone) .
  • Metabolic Stability : Assess hepatic microsome stability to predict in vivo efficacy .

(Advanced) How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from:

  • Impurity Artifacts : Validate purity (>95% by HPLC) to exclude confounding effects from synthetic by-products .
  • Assay Variability : Standardize protocols (e.g., ATP levels in viability assays) across labs .
  • Structural Confirmation : Re-examine compound identity via X-ray crystallography or 2D NMR if activity diverges from literature .

(Advanced) What computational methods support mechanistic studies of this compound?

  • DFT Calculations : Model reaction pathways (e.g., bromination transition states) using Gaussian or ORCA .
  • Molecular Docking : Predict binding interactions with targets (e.g., kinase enzymes) using AutoDock Vina .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

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